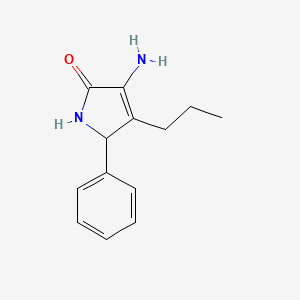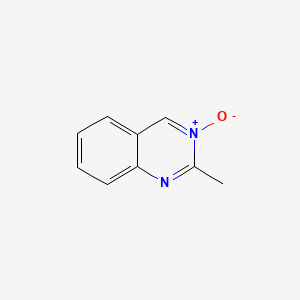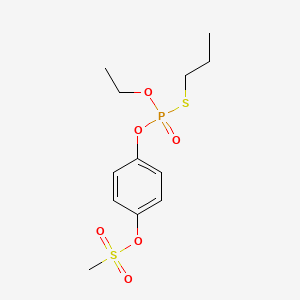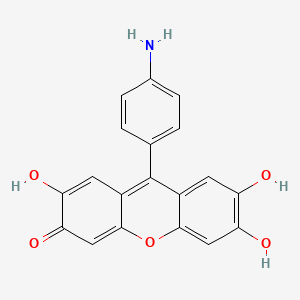
Cerium--manganese (1/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium–manganese (1/5) is a mixed metal oxide compound consisting of cerium and manganese in a 1:5 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium–manganese (1/5) can be synthesized using several methods, including:
Co-precipitation: This method involves the simultaneous precipitation of cerium and manganese salts from an aqueous solution using a precipitating agent such as sodium carbonate.
Sol-gel Techniques: This involves the transition of a system from a liquid “sol” into a solid “gel” phase, allowing for the formation of mixed metal oxides.
Thermal Decomposition: This method involves the thermal decomposition of precursor compounds to form the desired mixed oxide.
Micro-emulsion Procedures: This involves the formation of micro-emulsions to control the size and distribution of the resulting nanoparticles.
Industrial Production Methods: Industrial production of cerium–manganese (1/5) typically involves large-scale co-precipitation and thermal decomposition methods due to their scalability and cost-effectiveness .
Types of Reactions:
Reduction: The compound can also participate in reduction reactions, where the oxidation state of manganese decreases.
Substitution: Substitution reactions can occur where manganese ions replace cerium ions in the lattice structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and oxygen are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas and carbon monoxide are typical reducing agents.
Reaction Conditions: Reactions often occur at elevated temperatures and in the presence of catalysts to enhance reaction rates.
Major Products Formed:
Oxidation Products: Formation of higher oxidation state manganese oxides and cerium oxides.
Reduction Products: Formation of lower oxidation state manganese oxides and cerium oxides.
Scientific Research Applications
Cerium–manganese (1/5) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which cerium–manganese (1/5) exerts its effects involves:
Antioxidant Properties: The compound can eliminate reactive oxygen species (ROS) and facilitate the polarization of macrophages from a pro-inflammatory phenotype to an anti-inflammatory phenotype.
Molecular Targets and Pathways: The compound targets oxidative stress pathways and inflammatory pathways, modulating the activity of transcription factors such as hypoxia-inducible factor-1 (HIF-1α) and vascular endothelial growth factor (VEGF).
Comparison with Similar Compounds
Cerium Oxide (CeO2): Known for its catalytic and antioxidant properties, used in similar applications but lacks the synergistic effects provided by manganese.
Manganese Oxide (MnO2): Used as a catalyst and in battery materials, but does not offer the same level of catalytic efficiency as the cerium–manganese combination.
Uniqueness: Cerium–manganese (1/5) is unique due to its enhanced catalytic properties, which result from the synergistic interaction between cerium and manganese ions. This interaction increases the concentration of oxygen vacancies and improves the compound’s oxygen-storage release capacity, making it more effective in various catalytic processes .
Properties
CAS No. |
60495-76-3 |
|---|---|
Molecular Formula |
CeMn5 |
Molecular Weight |
414.806 g/mol |
IUPAC Name |
cerium;manganese |
InChI |
InChI=1S/Ce.5Mn |
InChI Key |
YOSLGHBNHHKHST-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Mn].[Mn].[Mn].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)

![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)





